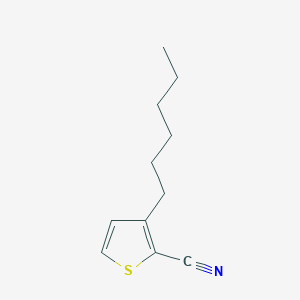

3-Hexylthiophene-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

848006-26-8 |

|---|---|

Molecular Formula |

C11H15NS |

Molecular Weight |

193.31 g/mol |

IUPAC Name |

3-hexylthiophene-2-carbonitrile |

InChI |

InChI=1S/C11H15NS/c1-2-3-4-5-6-10-7-8-13-11(10)9-12/h7-8H,2-6H2,1H3 |

InChI Key |

YJDSOGDLWDZSGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hexylthiophene 2 Carbonitrile and Analogous Derivatives

Strategies for Introducing Nitrile Groups onto Thiophene (B33073) Cores

The introduction of a nitrile group onto a thiophene ring is a key transformation in the synthesis of 3-hexylthiophene-2-carbonitrile. Several methods have been developed for this purpose, each with its own advantages and limitations.

Metal-Catalyzed Cyanation Reactions: Exploration of Copper(I) Cyanide and Palladium-Catalyzed Approaches

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including the introduction of a cyano group. Both copper and palladium-based catalytic systems have been successfully employed for the cyanation of halo-thiophenes.

The Rosenmund-von Braun reaction, a classical method for the synthesis of aryl nitriles, traditionally involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures. organic-chemistry.org While effective, this method often requires harsh reaction conditions and can be challenging to apply to sensitive substrates. More recent developments have focused on catalytic versions of this reaction, which operate under milder conditions. For instance, the use of catalytic amounts of copper(I) iodide in the presence of an alkali metal cyanide has been shown to facilitate the cyanation of aryl bromides. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination of the aryl nitrile. organic-chemistry.org

Palladium-catalyzed cyanation has emerged as a versatile and widely used alternative, offering milder reaction conditions and greater functional group tolerance. nih.govlookchem.com These reactions typically employ a palladium(0) catalyst, a phosphine (B1218219) ligand, and a cyanide source, most commonly zinc cyanide (Zn(CN)₂). univie.ac.atresearchgate.net The catalytic cycle is believed to proceed via oxidative addition of the halothiophene to the Pd(0) complex, followed by transmetalation with the zinc cyanide and subsequent reductive elimination to afford the thiophene nitrile and regenerate the Pd(0) catalyst. psu.edu The use of Zn(CN)₂ is advantageous as it is less toxic than other cyanide sources like KCN or NaCN. nih.gov

A variety of substituted thiophene halides have been successfully cyanated using palladium catalysis. The reaction conditions can be tuned by varying the palladium source, ligand, solvent, and temperature to optimize the yield for specific substrates.

Table 1: Examples of Palladium-Catalyzed Cyanation of Thiophene Halides

| Thiophene Substrate | Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Bromothiophene (B43185) | Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMA | 120 | - | lookchem.com |

| 2-Chlorothiophene | Pd₂(dba)₃ / dppf / Zn | Zn(CN)₂ | DMA | 120 | - | lookchem.com |

| Ethyl 4-chlorobenzoate | Palladacycle precatalyst | Zn(CN)₂ | THF/H₂O | rt | 93 | nih.gov |

| Various aryl chlorides | Pd₂(dba)₃ / dppf / Zn | Zn(CN)₂ | DMA | 120-150 | High | lookchem.com |

| Various heteroaryl halides | Palladacycle precatalyst | Zn(CN)₂ | THF/H₂O | rt - 40 | Good | nih.gov |

dba = dibenzylideneacetone; dppf = 1,1'-bis(diphenylphosphino)ferrocene; DMA = N,N-dimethylacetamide; THF = tetrahydrofuran; rt = room temperature. The yields for specific thiophene substrates were not explicitly stated in the provided abstracts but were reported as being successful.

Nucleophilic Substitution Reactions for Nitrile Group Functionalization

The direct displacement of a leaving group on the thiophene ring by a cyanide nucleophile represents another approach to introduce the nitrile functionality. Nucleophilic aromatic substitution (SNAr) on thiophenes is generally more facile than on the corresponding benzene (B151609) derivatives, particularly when the ring is activated by electron-withdrawing groups. libretexts.org For the synthesis of this compound, this would involve the reaction of a 2-halo-3-hexylthiophene with a cyanide salt.

The success of this reaction is highly dependent on the nature of the leaving group and the reaction conditions. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized carbanion, and the presence of an electron-withdrawing group at a position that can stabilize the negative charge (ortho or para to the leaving group) is crucial. libretexts.org

In a related context, nucleophilic substitution is a common method for the synthesis of aliphatic nitriles, where an alkyl halide is treated with a cyanide salt, typically in an ethanolic solution under reflux. chemguide.co.ukyoutube.com This SN2 reaction proceeds with inversion of configuration at the carbon center. While not directly applicable to the aromatic thiophene core, this method is relevant for the synthesis of cyanated side chains or analogous structures.

Interestingly, the cyanide group itself can act as a leaving group in nucleophilic aromatic substitution reactions on certain heterocyclic systems, such as cyanoazines, providing a versatile tool for further functionalization. nih.gov

Gewald Reaction and Modified Protocols for 2-Amino-3-cyanothiophene Derivatives

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. wikipedia.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org

For the synthesis of derivatives analogous to this compound, the Gewald reaction is particularly useful as it directly furnishes a 2-amino-3-cyanothiophene scaffold. The amino group can then be further modified or removed to access a range of derivatives. By using heptanal (B48729) as the aldehyde component and a suitable active methylene nitrile, a 3-hexyl-2-aminothiophene-3-carbonitrile derivative can be synthesized.

The Gewald reaction is known for its operational simplicity and the use of readily available starting materials. Various modifications to the reaction conditions, including the use of different bases (e.g., morpholine, triethylamine) and solvents, have been reported to improve yields and broaden the substrate scope. nih.gov Microwave irradiation has also been shown to be beneficial, often leading to shorter reaction times and higher yields. wikipedia.org

Table 2: Examples of Substrates for the Gewald Reaction

| Carbonyl Compound | Active Methylene Nitrile | Base | Product | Reference |

| Cyclohexanone | Malononitrile | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | nih.gov |

| 4-Phenylcyclohexanone | Malononitrile | Triethylamine | 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | nih.gov |

| Various ketones/aldehydes | Cyanoacetamide | Weak base | 2-Aminothiophene-3-carboxamide derivatives | google.com |

| 5α-Cholestan-3-one | Ethyl cyanoacetate | Secondary amine | Anellated steroidal 2-aminothiophenes | researchgate.net |

| Various chalcones | Benzoylacetonitriles | Base | 2-Aryl-3-cyanothiophenes and 2-aminothiophenes | rsc.org |

Synthesis of Hexyl-Substituted Thiophenes as Precursors

One common approach involves the Grignard reaction. For example, 3-bromothiophene can be converted to the corresponding Grignard reagent, 3-thienylmagnesium bromide, which is then reacted with an n-hexyl halide. Alternatively, a Kumada or Suzuki coupling reaction can be employed to couple a 3-halothiophene with a hexyl-containing organometallic reagent.

The synthesis of poly(3-hexylthiophene) (P3HT), a widely studied conducting polymer, relies on the availability of high-purity 3-hexylthiophene (B156222) monomer. ossila.com The synthesis of P3HT often starts with 3-hexylthiophene, which is then dibrominated at the 2- and 5-positions to give 2,5-dibromo-3-hexylthiophene. umich.edu This monomer can then be polymerized via various methods, including Grignard metathesis (GRIM) polymerization. umich.edu The synthetic routes developed for the P3HT monomer provide a solid foundation for obtaining the necessary 3-hexylthiophene precursors for the synthesis of this compound.

Convergent and Divergent Synthetic Pathways to Tailored this compound Analogues

The synthesis of this compound and its analogues can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the separate synthesis of a hexyl-substituted thiophene precursor and a cyanide-containing fragment, which are then coupled together in a later step. For example, 3-hexyl-2-bromothiophene could be synthesized and then subjected to a palladium-catalyzed cyanation reaction as described in section 2.1.1. This approach allows for flexibility in the synthesis of both fragments and can be advantageous for the preparation of a specific target molecule.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of different analogues. A prime example of a divergent approach would be to utilize the 2-amino-3-cyanothiophene derivatives obtained from the Gewald reaction (section 2.1.3). The amino group at the 2-position of these compounds is a versatile handle for further chemical transformations. For instance, the amino group can be diazotized and subsequently replaced by a variety of other functional groups through Sandmeyer-type reactions. It can also be acylated, alkylated, or used to construct fused heterocyclic rings. This allows for the generation of a library of this compound analogues with diverse substitution patterns at the 2-position, all originating from a common precursor. researchgate.netsciforum.net

The choice between a convergent and divergent strategy will depend on the specific target molecules and the desired diversity of the synthesized analogues. Both approaches offer powerful tools for the construction of this important class of thiophene derivatives.

Polymerization and Oligomerization of 3 Hexylthiophene 2 Carbonitrile Derivatives

Regioregular Polymerization Strategies for Poly(3-hexylthiophene-co-cyanothiophene) Systems

Achieving high regioregularity, specifically a high percentage of head-to-tail (HT) couplings, is crucial for obtaining polythiophenes with desirable electronic properties, such as high charge carrier mobility and well-defined optical absorption. This is because a regular, planar backbone structure facilitates effective π-π stacking and delocalization of electrons. elsevierpure.comrsc.org Various methods have been explored to control the regiochemistry during the polymerization of functionalized thiophenes.

Direct Arylation Polymerization (DArP) has emerged as a powerful, atom-efficient method for synthesizing conjugated polymers. researchgate.net This technique avoids the need for pre-functionalization of monomers with organometallic groups (like Grignard or organotin reagents) by directly coupling C-H bonds with C-Halogen bonds, typically using a palladium catalyst. researchgate.netunipd.it This approach is environmentally more benign due to the reduction of metallic waste. researchgate.net

For cyano-functionalized polythiophenes, DArP offers a direct route to polymerization. The process involves the reaction of a dihalogenated monomer with an unfunctionalized monomer or the self-condensation of a C-H/C-X monomer. Researchers have successfully synthesized poly(3,4-disubstituted)thiophenes bearing cyano groups using DArP, demonstrating its viability for incorporating electron-withdrawing substituents. researchgate.netcore.ac.uk The choice of catalyst, base, and reaction conditions is critical for achieving high molecular weight and controlling regioregularity. elsevierpure.com A series of ester-functionalized polythiophenes with precisely controlled head-to-tail (HT) ratios has been synthesized via palladium-catalyzed direct arylation polycondensation, highlighting the method's capability for fine-tuning polymer structure. elsevierpure.com Furthermore, a living direct arylation polymerization via C-H bond activation has been developed, allowing for the synthesis of polythiophenes with controlled molecular weight, narrow molecular weight distribution, and high regioregularity (90%). figshare.com

Table 1: Comparison of Polymerization Strategies

| Polymerization Method | Catalyst/Initiator | Key Advantages | Typical Regioregularity |

|---|---|---|---|

| Direct Arylation Polymerization (DArP) | Pd-based catalysts (e.g., Pd(OAc)₂) | Atom-efficient, avoids toxic organometallic reagents, good functional group tolerance. researchgate.net | Moderate to High (>90%). elsevierpure.comfigshare.com |

| Grignard Metathesis (GRIM) | Ni-based catalysts (e.g., Ni(dppp)Cl₂) | Chain-growth mechanism, allows for controlled molecular weight and block copolymers, high regioregularity. rsc.orgcmu.edu | Very High (>98%). cmu.edu |

| Oxidative Polymerization | Oxidants (e.g., FeCl₃) | Simple, low cost. researchgate.net | Low to Moderate (70-90%). nih.gov |

Grignard Metathesis (GRIM) polymerization is a widely used method for producing highly regioregular poly(3-alkylthiophene)s (P3ATs). researchgate.neted.gov The mechanism is understood to be a chain-growth polymerization that proceeds via catalyst-transfer polycondensation. cmu.edunih.gov The process begins with the formation of a thiophene (B33073) Grignard reagent from a dihalo-3-alkylthiophene monomer. cmu.edu A nickel catalyst, commonly Ni(dppp)Cl₂, then initiates a cross-coupling reaction. cmu.edu

The key to the high regioregularity is the "living" nature of the polymerization, where the nickel catalyst remains associated with the growing polymer chain end and "walks" along the chain as new monomer units are added. rsc.orgcmu.edu This catalyst-transfer mechanism ensures a high degree of head-to-tail linkages, often exceeding 98%. cmu.edu While nickel catalysts are most common for achieving this high level of control, studies have shown that palladium catalysts tend to dissociate from the chain, leading to a step-growth mechanism and lower regioregularity (<80% HT). rsc.org The GRIM method's robustness makes it suitable for synthesizing well-defined P3HT and its derivatives, and it is a promising route for creating block copolymers. researchgate.netrsc.org

Chemical oxidative polymerization using agents like iron(III) chloride (FeCl₃) is one of the simplest and most traditional methods for synthesizing polythiophenes. researchgate.netnih.gov The mechanism involves the oxidation of the monomer to a radical cation, which then couples with other radical cations or neutral monomers to propagate the polymer chain. nih.gov

While straightforward, this method typically yields polymers with lower regioregularity compared to GRIM or well-optimized DArP. nih.gov The reaction conditions, such as solvent, temperature, and monomer-to-oxidant ratio, significantly influence the polymer's properties, including molecular weight and yield. researchgate.netnih.govnih.gov For instance, the polymerization of 3-hexylthiophene (B156222) with FeCl₃ has been extensively studied, and it's known that an excess of the oxidant is often required to achieve high molecular weights. researchgate.netnih.gov Although this method can be used to produce cyano-functionalized polythiophenes, controlling the regiochemistry remains a significant challenge, which can limit the material's performance in electronic applications. rsc.org

Copolymerization Strategies Incorporating 3-Hexylthiophene-2-carbonitrile Units

Copolymerization provides a versatile platform for tuning the properties of polythiophenes. By combining this compound units with other monomers, such as 3-hexylthiophene, it is possible to create materials with tailored electronic and physical properties.

Both random and block copolymer architectures can be synthesized using various polymerization techniques. umass.eduharth-research-group.org

Random Copolymers: These can be synthesized by simply mixing the different monomers during polymerization. For example, in oxidative polymerization with FeCl₃ or in some DArP reactions, feeding a mixture of 3-hexylthiophene and this compound would result in a random incorporation of the nitrile-functionalized units along the polymer backbone. researchgate.net

Table 2: Research Findings on Copolymer Synthesis and Properties

| Finding | Polymerization Method | Key Outcome | Reference |

|---|---|---|---|

| Synthesis of Diblock Copolymers | Grignard Metathesis (GRIM) | Sequential monomer addition yields well-defined block copolymers with controlled block ratios and low polydispersity (<1.3). ntu.edu.tw | rsc.orgntu.edu.tw |

| Synthesis of Block Copolymers | Living DArP | Isolated P3HT-Pd(II) macroinitiator used to synthesize amphipathic polythiophene block copolymers. | figshare.com |

| Effect of Cyano Groups | N/A (Theoretical & Synthetic Study) | Increasing the number of cyano groups on a conjugated polymer backbone leads to broader absorption, a smaller optical bandgap, and a lower HOMO level. | rsc.org |

| Effect of Nitrile Content on Regioregularity | Direct Arylation (DArP) | The regioregularity of ester-functionalized polythiophenes can be precisely controlled, which directly impacts electronic properties. This principle applies to nitrile-functionalized systems. | elsevierpure.com |

The incorporation of the electron-withdrawing nitrile group has a pronounced effect on the electronic nature of the thiophene monomer. This, in turn, influences both the kinetics of the polymerization and the regioregularity of the final polymer.

The electron-deficient nature of the cyano-substituted thiophene ring can alter its reactivity in polymerization reactions. For instance, in DArP, the C-H bond activation step can be affected by the electronic properties of the monomer. elsevierpure.com Similarly, in GRIM polymerization, the formation and reactivity of the Grignard reagent may be influenced.

Studies on related systems have shown that incorporating electron-withdrawing groups can impact polymer properties significantly. For example, increasing the number of cyano groups in a benzodithiophene-based polymer was found to decrease the planarity of the polymer backbone. rsc.org A decrease in planarity can disrupt π-π stacking, which would negatively affect the material's electronic properties. This suggests that the content of this compound in a copolymer must be carefully optimized. While the nitrile groups can advantageously lower the polymer's HOMO and LUMO energy levels, a high concentration might compromise the regioregularity and backbone planarity, leading to a trade-off between desired electronic tuning and optimal morphology. elsevierpure.comrsc.org

Formation of Defined Oligomeric Structures and Their Self-Assembly Tendencies

Due to the lack of available research, no information can be provided on the synthesis of defined oligomers of this compound or their self-assembly characteristics.

Advanced Spectroscopic and Microscopic Characterization of Materials Incorporating 3 Hexylthiophene 2 Carbonitrile

Spectroscopic Analysis for Structural Elucidation and Electronic Property Assessment

Spectroscopy is a cornerstone for analyzing conjugated polymers, revealing details about chemical structure, conformation, and electronic energy levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for elucidating the precise chemical structure of thiophene-based monomers and polymers. In the context of poly(3-alkylthiophenes), ¹H NMR is crucial for quantifying regioregularity—the specific orientation of monomer units within the polymer chain.

For polymers of 3-substituted thiophenes, three coupling possibilities exist: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). High regioregularity, typically a high percentage of HT linkages, leads to a more planar polymer backbone, which enhances π-orbital overlap and improves charge carrier mobility. rsc.orgrsc.org In ¹H NMR spectra of P3HT, the α-methylene protons of the hexyl group are particularly sensitive to the coupling arrangement. The signal for HT-coupled units typically appears around 2.8 ppm, while HH-coupled units are shifted upfield to approximately 2.6 ppm. rsc.org By integrating these distinct peaks, the percentage of regioregularity can be accurately calculated. rsc.orgresearchgate.net

For a polymer of 3-hexylthiophene-2-carbonitrile, the same principles apply. However, the strongly electron-withdrawing nitrile group at the 2-position would significantly alter the electronic environment of the thiophene (B33073) ring. This would cause the aromatic proton at the 5-position to experience a downfield shift compared to P3HT. Similarly, the α-methylene protons of the hexyl group would also be influenced, requiring specific peak assignments for accurate regioregularity determination.

¹H NMR is also effective for end-group analysis, which is a method to determine the number-average molecular weight (Mₙ) of the polymer chains by comparing the integral of the end-group protons to that of the repeating monomer units. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Regioregularity Analysis of P3HT.

| Protons | Coupling Type | Typical Chemical Shift (ppm) |

|---|---|---|

| α-Methylene (of hexyl chain) | Head-to-Tail (HT) | ~2.80 |

| α-Methylene (of hexyl chain) | Head-to-Head (HH) | ~2.55 - 2.60 |

Vibrational spectroscopy techniques, including FTIR and Raman, are indispensable for identifying functional groups and probing the molecular conformation of polymers. The two techniques are often used together as they provide complementary information based on different selection rules. uobasrah.edu.iq

For polymers of this compound, FTIR and Raman spectra would confirm the presence of all key functional groups. The most telling feature would be the sharp, intense absorption band corresponding to the C≡N (nitrile) stretch, which typically appears in the range of 2220-2260 cm⁻¹. This peak serves as a definitive marker for the nitrile functionalization.

Other important vibrations, similar to those in P3HT, include the C-H stretching modes of the hexyl chain (2850-3000 cm⁻¹) and the aromatic C=C stretching modes of the thiophene ring (around 1450-1510 cm⁻¹). uobasrah.edu.iqresearchgate.netresearchgate.net The position and intensity of the thiophene ring stretching modes in Raman spectroscopy are particularly sensitive to the polymer's conjugation length and planarity. uobasrah.edu.iqnih.gov A more planar conformation, which enhances π-electron delocalization, typically results in a shift of these peaks to lower wavenumbers.

Table 2: Key Vibrational Modes for Poly(3-hexylthiophene) Derivatives.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Significance |

|---|---|---|---|

| C≡N Stretch | 2220 - 2260 | FTIR, Raman | Confirms nitrile functionalization |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman | Hexyl side chains |

| Thiophene C=C Symmetric Stretch | ~1450 | Raman | Backbone conjugation length |

| Thiophene C-C Intra-ring Stretch | ~1380 | Raman | Backbone conformation |

UV-Vis and PL spectroscopy are used to investigate the electronic properties of conjugated materials, specifically the π-π* electronic transitions and the optical band gap. uobasrah.edu.iq In solution, P3HT typically shows a broad, featureless absorption peak around 450 nm. upatras.gr In thin films or upon aggregation in poor solvents, the spectrum becomes structured with a red-shift, showing distinct vibronic peaks (shoulders) around 520 nm, 550 nm, and a lower-energy shoulder near 600 nm. researchgate.netaps.org This red-shift and the appearance of the 0-0 vibronic transition are indicative of increased planarity and strong interchain interactions in the solid state. aps.orgresearchgate.net

The introduction of a powerful electron-withdrawing cyano group directly onto the thiophene backbone, as in poly(this compound), is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This generally leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift of the absorption spectrum compared to P3HT. rsc.orgacs.org

The optical band gap (Eg) can be estimated from the onset of absorption in the UV-Vis spectrum using a Tauc plot, where (αhν)² is plotted against photon energy (hν). uobasrah.edu.iq For P3HT films, the optical band gap is typically reported to be around 1.9 to 2.1 eV. uobasrah.edu.iqmdpi.com For cyano-substituted polythiophenes, this value is expected to be lower due to the narrowed HOMO-LUMO gap. rsc.org

Photoluminescence (PL) spectroscopy, which measures the emission of light upon photoexcitation, provides complementary information. The PL spectrum of P3HT films is typically red-shifted relative to the absorption, with a main emission peak around 650-700 nm. upatras.gr A high degree of quenching (reduction in PL intensity) in blends with electron-acceptor materials is indicative of efficient charge transfer. acs.org

Table 3: Typical Optical Properties of P3HT and Expected Effects of Cyano-Substitution.

| Property | P3HT (Film) | Poly(this compound) (Expected) |

|---|---|---|

| Absorption λmax | ~520-550 nm | Red-shifted (>550 nm) |

| PL Emission λmax | ~650-700 nm | Red-shifted (>700 nm) |

| Optical Band Gap (Eg) | ~1.9 - 2.1 eV | Lower (< 1.9 eV) |

Morphological and Microstructural Investigations

The performance of organic electronic devices is critically dependent on the solid-state morphology of the active polymer film. Microscopic and diffraction techniques are used to probe the arrangement of polymer chains at the nanoscale.

X-ray diffraction (XRD) is the primary technique for analyzing the crystalline structure of polymer thin films. For semi-crystalline polymers like P3HT, XRD patterns reveal how the chains pack together. Highly regioregular P3HT typically self-assembles into a lamellar structure. kek.jpresearchgate.net

The XRD profile of a P3HT film usually shows a prominent diffraction peak at a low 2θ value (around 5.4°), which corresponds to the (100) plane. uobasrah.edu.iqkek.jp This peak arises from the lamellar stacking of the polymer backbones, separated by the interdigitated hexyl side chains, corresponding to an interlayer spacing of approximately 1.64 nm. kek.jp A weaker peak corresponding to the (010) plane is sometimes observed in-plane, which relates to the π-π stacking distance between adjacent polymer backbones, typically around 0.38 nm. kek.jprsc.org This close π-π stacking is crucial for efficient intermolecular charge hopping.

For poly(this compound), the introduction of the polar nitrile group could lead to different packing motifs due to dipole-dipole interactions. These interactions might alter the interchain spacing or the tilt of the polymer backbone, which would be reflected as shifts in the positions of the (100) and (010) diffraction peaks. rsc.org

Table 4: Typical XRD Peaks and Corresponding Spacings for P3HT Films.

| Miller Index (hkl) | Typical 2θ (°) | d-spacing (nm) | Structural Feature |

|---|---|---|---|

| (100) | ~5.4 | ~1.64 | Lamellar stacking distance (inter-chain) |

| (200) | ~10.8 | ~0.82 | 2nd order lamellar peak |

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques for visualizing the surface topography and internal nanostructure of polymer films. uobasrah.edu.iq AFM is particularly useful for examining the surface morphology of thin films. nih.govacs.org

AFM images of P3HT films often reveal a nanofibrillar network structure. nih.govresearchgate.net The formation of these fibrils is associated with the crystallization of the polymer, where the long axes of the fibrils consist of π-stacked polymer chains. The degree of crystallinity, fibril length, and interconnectivity are highly dependent on factors like solvent choice, annealing temperature, and polymer molecular weight. researchgate.netresearchgate.net High-resolution AFM can even provide sub-molecular details, showing the periodic arrangement of P3HT chains within crystalline domains. nih.govacs.org

In polymer blend films, such as those used in organic solar cells, AFM and TEM are critical for assessing phase separation. These techniques can visualize the size and distribution of donor and acceptor domains, which is a key determinant of device efficiency. For a blend involving poly(this compound), the strong polarity of the nitrile group would influence its miscibility with other materials, directly impacting the resulting film morphology and phase separation behavior.

Electrochemical Characterization for Energy Level Profiling

The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental parameters that govern the charge injection and transport properties of an organic semiconductor. Electrochemical methods provide a direct and reliable means to determine these values.

Cyclic Voltammetry (CV) for HOMO and LUMO Energy Level Determination

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of a compound. By measuring the onset oxidation and reduction potentials of a material, it is possible to estimate its HOMO and LUMO energy levels, respectively. In a typical CV experiment, the material is coated onto a working electrode and immersed in an electrolyte solution, and the potential is swept while the resulting current is measured.

A hypothetical data table for the electrochemical properties of this compound, based on expected trends and data from related compounds, is presented below. It is important to note that these are estimated values and would require experimental verification.

| Compound | Onset Oxidation Potential (E_ox, V vs. Fc/Fc+) | HOMO Level (eV) | Onset Reduction Potential (E_red, V vs. Fc/Fc+) | LUMO Level (eV) | Electrochemical Band Gap (eV) |

| This compound (Estimated) | ~0.8 | ~-5.2 | ~-1.8 | ~-2.6 | ~2.6 |

Note: The energy levels are typically calculated using the empirical formulas: E_HOMO = - (E_ox + 4.4) eV and E_LUMO = - (E_red + 4.4) eV, where the potentials are measured relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Dynamics

Electrochemical impedance spectroscopy is a non-destructive technique that provides detailed information about the interfacial and bulk electronic processes occurring within a material and at its interfaces. By applying a small AC voltage perturbation at different frequencies and measuring the current response, an impedance spectrum is generated. This spectrum can be modeled using an equivalent circuit to extract parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

For materials incorporating this compound, EIS would be instrumental in understanding how charge carriers move across the interface between the organic material and an electrode. The charge transfer resistance is a key parameter that quantifies the ease with which charge can be injected or extracted. A lower R_ct value generally indicates more efficient charge transfer, which is desirable for high-performance electronic devices.

Again, while specific EIS data for this compound is not available, we can anticipate the type of information that would be obtained. The presence of the polar nitrile group could influence the morphology and packing of the molecules at the electrode surface, which in turn would affect the charge transfer dynamics.

A hypothetical data table summarizing potential EIS parameters for a device utilizing this compound is shown below. These values are for illustrative purposes and would depend on the specific device architecture and experimental conditions.

| Material System | Bias (V) | Charge Transfer Resistance (R_ct, Ω·cm²) | Double-Layer Capacitance (C_dl, µF·cm⁻²) |

| Electrode/3-Hexylthiophene-2-carbonitrile/Electrolyte | 0 | 1500 | 2.5 |

| Electrode/3-Hexylthiophene-2-carbonitrile/Electrolyte | 0.5 | 800 | 2.7 |

Computational and Theoretical Investigations of 3 Hexylthiophene 2 Carbonitrile and Its Polymeric Derivatives

Density Functional Theory (DFT) Studies on Molecular and Electronic Structures

Density Functional Theory (DFT) has been extensively utilized to investigate the structural and electronic properties of thiophene-based materials. For thiophene (B33073) derivatives, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), are employed to optimize molecular geometries and perform frontier molecular orbital analysis. Such studies are crucial for understanding the impact of functional groups on the electronic landscape of the molecule.

In the case of poly(3-hexylthiophene) (P3HT), a close polymeric derivative, first-principles DFT methods have been used to determine its structural and electronic properties in the crystalline state. These studies have shown that the most stable configuration is a staggered structure, which is significantly more stable than isolated polymer chains. The electronic properties of the P3HT crystal are strongly influenced by π-π interactions, which are dictated by the structural organization, such as the interchain distance in the stacking direction. A more compact polymer crystal structure leads to a significant decrease in the direct band gap and an increase in the dispersion of the highest occupied molecular-orbital (HOMO) and lowest unoccupied molecular-orbital (LUMO) bands.

DFT calculations that include long-range van der Waals interactions have provided further insights into the minimum-energy geometrical structure of regioregular head-to-tail P3HT (rr-HT-P3HT). These calculations suggest that the energetically favored structure at 0 K consists of polythiophene chains with slightly non-coplanar rings and a fishbone arrangement of tilted alkyl side chains. The optimized geometry from these studies aligns with experimental X-ray spectra of crystalline P3HT samples.

Furthermore, DFT studies on P3HT in various solvents have been conducted to understand the effect of the environment on its properties. These calculations have shown that solvents can influence the structural, electronic, and non-linear optical properties of the molecule. For instance, the HOMO-LUMO energy gap and chemical hardness of P3HT have been observed to increase with the polarity and dielectric constants of the solvents, indicating that the molecule is more stable in more polar solvents like methanol.

A theoretical study on polythiophenes containing benzothiazole (B30560) and benzoxazole, which are also heteroaromatic side chains, demonstrated how substitutions can tune the electronic properties. Replacing oxygen with sulfur or adding electron-withdrawing groups like OCH3 and Cl significantly altered the total energy and the band gap of the polymers. This highlights the sensitivity of the electronic structure to chemical modifications, a principle that directly applies to the nitrile functionalization of 3-hexylthiophene (B156222).

Below is a table summarizing the impact of structural organization on the electronic properties of rrP3HT crystal as determined by DFT.

| Structural Parameter Change | Impact on Electronic Properties |

| From disordered to tightly packed crystal | Direct band gap decreases by ~0.8 eV |

| From disordered to tightly packed crystal | Dispersion of HOMO band increases by 0.60 eV |

| From disordered to tightly packed crystal | Dispersion of LUMO band increases by 1.33 eV |

Data sourced from first-principles density-functional theory investigations of regioregular head-to-tail poly(3-hexylthiophene-2,5-diyl) crystal.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for investigating the conformational dynamics and intermolecular interactions of polymers. For amorphous poly(3-hexylthiophene) (P3HT), MD simulations are crucial for understanding the relationship between molecular morphology and macroscopic charge transport properties. These simulations, often used in conjunction with quantum mechanical calculations, help in evaluating local electronic properties.

The choice of force fields and equilibration methods is critical in simulating amorphous P3HT. An assessment of various P3HT force fields has shown that atomic partial charges and torsion potentials along the backbone and side chains have the most significant impact on the structure and dynamics related to charge transport. Atomistic MD simulations, sometimes using software like GROMACS, have been employed to study the stability of different conformations, such as helical structures, at various temperatures and in different environments. These simulations have revealed that a helical P3HT structure can be stable at room temperature but may collapse at higher temperatures. The surrounding amorphous polymer environment can inhibit the destruction of such ordered structures.

MD simulations have also been used to explore the polymorphism of P3HT by modeling its oligomers. This approach allows for the investigation of the relative stability of different crystalline polymorphs and the mechanisms of their interconversion as the degree of polymerization increases. Such simulations can provide insights into solid-solid or melting transitions. Full atomistic simulations performed within the NPT ensemble, using a leapfrog algorithm for propagating the equations of motion, have been successful in describing the key features and relative stability of different crystal phases.

The table below presents a summary of results from MD simulations of P3HT at 300 K, showcasing the stability of the simulated systems.

| Force Field | Average Density (g/cm³) | Cell Parameter Changes upon Thermal Relaxation |

| Multiple adapted force fields | 1.14 - 1.16 | Increase in cell size along 'a' axis, slight increase in β angle, contraction of 'c' (stacking) axis |

Data sourced from MD simulations of P3HT at 300 K for 40 ns.

While specific MD simulation data for 3-hexylthiophene-2-carbonitrile is not available in the provided results, the methodologies applied to P3HT are directly transferable. The introduction of the polar nitrile group would necessitate careful parameterization of the force field to accurately capture the altered intermolecular interactions, particularly the electrostatic contributions, which would significantly influence the conformational dynamics and packing in both the monomer and its corresponding polymer.

Charge Transfer Parameter Calculations in Oligomeric and Polymeric Chains

The efficiency of organic electronic devices is intrinsically linked to the charge transfer characteristics of the constituent materials. For polymeric derivatives of 3-hexylthiophene, such as poly(3-hexylthiophene) (P3HT), charge transfer is a well-studied phenomenon. The doping of P3HT, for instance with F4-TCNQ, has been shown to be highly dependent on the polymer's ability to form aggregates and adopt ordered conformations, which allow for the delocalization of hole charges after the initial interaction with the dopant.

In donor-acceptor systems, charge-transfer interactions can be the dominant force in molecular packing. For a model oligomer consisting of a benzodithiophene-diketone (acceptor) and thiophene (donor), the crystal structure revealed a sandwiching of the electron-deficient part by the electron-rich parts of adjacent molecules. This arrangement, driven by intermolecular charge transfer, results in very close contact between donor and acceptor planes, with distances as low as 3.2 to 3.5 Å. The presence of a charge-transfer band in the film's absorption spectrum further supports this hypothesis.

For oligo(3-hexylthiophene)s, the introduction of donor-acceptor end-groups, such as dimethylaniline-tetracyanobutadiene (DMA-TCBD) and ferrocene-tetracyanobutadiene (Fc-TCBD), is a strategy to control charge transport through the oligomers. The synthesis of these functionalized oligomers aims to create conductive wires with tailored charge-transfer functions for applications in molecular electronics.

The introduction of a nitrile group onto the thiophene ring, as in this compound, would create an intramolecular donor-acceptor character, with the hexyl-thiophene unit acting as the donor and the nitrile group as the acceptor. In the corresponding oligomeric and polymeric chains, this would lead to complex intermolecular charge transfer interactions that would significantly influence the material's electronic properties. While specific charge transfer parameter calculations for poly(this compound) are not detailed in the provided search results, the principles observed in related systems are highly relevant.

The table below summarizes key findings related to charge transfer in thiophene-based systems.

| System | Key Finding | Implication |

| Regioregular P3HT doped with F4-TCNQ | Efficient charge transfer is promoted by polymer aggregation and ordered conformations. | Morphology is critical for effective doping. |

| Donor-acceptor oligomer (benzodithiophene-diketone and thiophene) | Charge-transfer interactions dominate molecular packing, leading to close π-π stacking (3.2-3.5 Å). | Strong intermolecular electronic coupling can be achieved through molecular design. |

| Oligo(3-hexylthiophene)s with donor-acceptor end-groups | End-group functionalization allows for control over charge transport properties. | Tailored molecular architecture for molecular electronics. |

Solvation Models and Their Impact on Photophysical Behavior

The photophysical properties of conjugated molecules like this compound and its derivatives can be significantly influenced by the surrounding solvent environment. Computational solvation models are employed to understand and predict these effects.

While specific studies on the solvation of this compound were not found, research on the parent polymer, poly(3-hexylthiophene) (P3HT), provides valuable insights. DFT studies incorporating solvation models have shown that the electronic and non-linear optical properties of P3HT are sensitive to the solvent. For instance, the HOMO-LUMO energy gap and chemical hardness of P3HT were found to increase with the polarity and dielectric constant of the solvent, suggesting greater stability in more polar environments like methanol.

The photophysical behavior of donor-acceptor molecules is particularly susceptible to solvent polarity. In such systems, the energy of charge-transfer states can be stabilized to varying degrees by the solvent, leading to shifts in absorption and emission spectra. For this compound, the intramolecular charge-transfer character arising from the electron-donating hexyl-thiophene moiety and the electron-withdrawing nitrile group would make its photophysical properties highly dependent on the solvent.

The table below illustrates the calculated effect of different solvents on the HOMO-LUMO energy gap of P3HT, as determined by DFT.

| Solvent | Dielectric Constant | HOMO-LUMO Energy Gap (eV) |

| Gas Phase | 1.00 | 3.10 (literature value) |

| Toluene | 2.38 | Not specified |

| Thiophene | 2.71 | Not specified |

| Chloroform | 4.81 | Not specified |

| Acetone | 20.70 | Not specified |

| Methanol | 32.63 | 3.83 |

Data is partially extracted from a DFT study on P3HT in various solvents. The study indicates a trend of increasing energy gap with solvent polarity.

Predicting the photophysical behavior of this compound would

Applications in Organic Electronic and Optoelectronic Devices

Integration into Hybrid Organic-Inorganic Systems

Hybrid systems that combine conjugated polymers like poly(3-hexylthiophene) with inorganic nanomaterials offer a powerful strategy to create materials with synergistic properties, merging the processability and flexibility of polymers with the unique electronic and optical functionalities of inorganic components.

Poly(3-hexylthiophene) (P3HT) is widely used as a hole-conducting polymer in hybrid solar cells and photodetectors. When combined with metal chalcogenide quantum dots (QDs) such as lead sulfide (PbS) or cadmium sulfide (CdS), it forms a bulk heterojunction nanocomposite. In these systems, the QDs act as light absorbers and electron acceptors, while the P3HT matrix facilitates hole transport.

The performance of these devices is highly dependent on the morphology of the P3HT:QD blend and the quality of the interface between the two materials. Efficient charge separation occurs at the P3HT/QD interface, where photo-generated excitons in either the polymer or the quantum dot are separated into free electrons and holes. The electrons are then transported through the network of quantum dots, and the holes are transported through the polymer phase to their respective electrodes.

Recent research has focused on optimizing these nanocomposites for enhanced performance. For instance, hybrid photodetectors have been constructed using a P3HT bulk heterojunction composite blended with a photoactive layer of lead sulfide QDs, which creates a large interfacial area for efficient charge separation and improved photocurrent. mdpi.com Similarly, nanocomposites composed of PbS1−xSex QDs, multiwalled carbon nanotubes (MWCNTs), and P3HT have demonstrated tunable photoelectric conversion performance by engineering the band gap of the quantum dots. mdpi.com In such ternary systems, P3HT serves as the hole-conducting matrix that wraps around the QD-decorated nanotubes, facilitating the efficient transfer of photo-induced holes. mdpi.com

| Component | Function in Nanocomposite | Example Material |

| Polymer Matrix | Hole Transport | Poly(3-hexylthiophene) (P3HT) |

| Inorganic Nanocrystal | Light Absorption, Electron Transport | Lead Sulfide (PbS) QDs |

| Conducting Additive | Electron Transport Pathway | Multiwalled Carbon Nanotubes (MWCNTs) |

Carbon nanotubes (CNTs) possess exceptional electrical conductivity and mechanical strength, making them ideal components for reinforcing and enhancing the performance of conductive polymers. However, their tendency to bundle together hinders their dispersion in polymer matrices. Functionalizing CNTs with P3HT chains is a key strategy to overcome this issue.

Functionalization can be achieved through two primary methods:

Covalent Functionalization: This involves creating a direct chemical bond between the P3HT chains and the CNT surface. For example, carboxyl groups on acid-oxidized CNTs can be converted to acyl chlorides and then reacted with hydroxyl-terminated P3HT to form an ester linkage. case.edu This method results in a stable and well-defined interface, improving the electronic interaction between the polymer and the nanotube.

Non-covalent Functionalization: This approach relies on weaker interactions, such as π-π stacking, between the conjugated backbone of P3HT and the graphitic surface of the CNTs. The polymer chains wrap around the nanotubes, effectively isolating them from each other and allowing for uniform dispersion in a solvent. cardiff.ac.ukcardiff.ac.uk

| Functionalization Method | Description | Key Advantage |

| Covalent | Chemical bonds (e.g., esterification) are formed between P3HT and CNTs. | Strong, stable electronic coupling. |

| Non-covalent | P3HT wraps around CNTs via π-π stacking interactions. | Preserves the intrinsic electronic structure of the CNTs. |

Covalent Organic Frameworks (COFs) and Related Porous Materials with Thiophene-Based Units

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com Their ordered, porous structures and high thermal stability make them promising candidates for applications in gas storage, catalysis, and electronics. mdpi.comtcichemicals.com

The incorporation of thiophene (B33073) units into the backbones of COFs is of particular interest due to thiophene's excellent electronic properties. nih.govmdpi.com Thiophene-based COFs can be designed to have extended π-conjugation throughout their two-dimensional or three-dimensional structures, creating pathways for charge transport. These materials combine the high surface area and tunable porosity of COFs with the conductivity of conjugated polymers.

The synthesis of thiophene-based COFs typically involves the condensation of thiophene-containing monomers, such as those with boronic acid or aldehyde functional groups. mit.edu For example, the reaction of thieno[3,2-b]thiophene-2,5-diboronic acid with other organic linkers can produce crystalline 2D COFs with well-defined hexagonal pores. mit.edu Researchers have engineered various thiophene derivatives to act as building blocks that can self-assemble into these ordered frameworks while retaining their intrinsic electronic properties. nih.gov

The unique architecture of these COFs, where the 2D layers stack into columns, is ideal for charge and exciton transport, making them compelling targets for use in electronic devices like field-effect transistors and photovoltaics. mit.edu The permanent and accessible porosity of these frameworks also allows for the inclusion of guest molecules, which can further tune their electronic properties. mdpi.com

| Property of Thiophene-Based COFs | Implication for Applications |

| High Crystallinity & Porosity | Ordered pathways for charge transport; high surface area for catalysis or sensing. |

| Extended π-Conjugation | Potential for high charge carrier mobility and electrical conductivity. |

| Structural & Chemical Tunability | Ability to engineer band gap, pore size, and functionality for specific devices. |

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies for Enhanced Molecular Control and Yield

The synthesis of poly(3-hexylthiophene) (P3HT) and its derivatives has been a subject of extensive research, with various methods developed to control polymer characteristics like regioregularity and molecular weight. researchgate.netrsc.org Traditional methods include oxidative polymerization and metal-catalyzed reactions such as McCullough, Rieke, and Grignard Metathesis (GRIM) polymerizations. researchgate.netunito.it More recent advancements have focused on Direct Arylation Polymerization (DArP) as a more sustainable and efficient alternative. researchgate.net

Future research will likely concentrate on the development of "quasi-living" polymerization techniques. These methods, often utilizing NHC (N-heterocyclic carbene) palladium or nickel catalysts, offer precise control over the polymerization process, enabling the fine-tuning of both regioregularity and molecular weight. researchgate.net This level of control is crucial for tailoring the final properties of the polymer for specific applications. Additionally, research into post-functionalization of P3HT offers a versatile approach to creating a variety of well-defined graft copolymers. nih.gov This involves synthesizing monofunctionalized P3HT with terminal groups like thiol, carboxylic acid, or acrylate, which can then be grafted onto other polymer backbones. nih.gov Such strategies allow for the creation of complex "rod-coil" architectures, where the rigid P3HT side chains are attached to a flexible main chain, offering unique material properties. nih.gov

| Synthetic Method | Key Advantages | Research Focus |

| Direct Arylation Polymerization (DArP) | More sustainable, fewer synthetic steps | Optimization for various functionalized thiophene (B33073) monomers |

| "Quasi-Living" Polymerization | Precise control over molecular weight and regioregularity | Development of new NHC-based Ni and Pd catalysts |

| Post-Functionalization | High yield, versatile for creating graft copolymers | Exploration of new functional end groups and "grafting onto/through" techniques |

Advanced Understanding of Self-Assembly, Morphology Control, and Crystallinity in Functionalized Polythiophenes

The performance of polythiophene-based electronic devices is intrinsically linked to the material's solid-state morphology, including self-assembly, crystallinity, and domain structure. psu.eduresearchgate.net The introduction of functional groups, such as the cyano group in 3-hexylthiophene-2-carbonitrile, significantly influences these properties. The ability of polythiophenes to self-assemble into ordered nanostructures, such as nanofibers, is a key factor in achieving high charge carrier mobility. acs.orgacs.org

Future investigations will aim to unravel the complex interplay between molecular structure and morphology. This includes studying how systematic side-chain functionalization can be used to tune the crystallization and melting behavior of polythiophenes. acs.org Advanced characterization techniques, such as energy-filtered transmission electron microscopy (EFTEM) and grazing-incidence small-angle X-ray scattering (GISAXS), will be crucial in providing high-contrast images of nanocrystals and following the evolution of morphology under different processing conditions. psu.eduresearchgate.net Understanding the thermodynamics of polymer blends, such as the Flory-Huggins interaction parameter, can predict miscibility and guide the control of phase separation, which is critical for applications like organic photovoltaics. psu.edu Furthermore, exploring the self-assembly of block copolymers containing P3HT segments can lead to well-ordered mesophases that enhance the ordering of the semiconducting polymer. nih.gov

| Morphological Feature | Influencing Factors | Impact on Properties |

| Self-Assembly | Side-chain functionalization, solvent quality, block copolymer architecture | Formation of ordered nanostructures (e.g., nanofibers), enhanced charge transport acs.orgacs.org |

| Crystallinity | Regioregularity, molecular weight, annealing conditions | Degree of π-stacking, charge carrier mobility acs.org |

| Morphology Control | Polymer blending, processing history, surface treatments | Nanoscale phase separation, device performance psu.eduresearchgate.net |

Rational Design of Next-Generation Materials with Precisely Tuned Electronic and Optoelectronic Properties

The rational design of new materials with tailored electronic and optoelectronic properties is a primary goal in organic electronics. yale.edu For polythiophenes, this involves modifying the chemical structure to control properties like the energy band gap, charge carrier mobility, and light absorption. rsc.org The incorporation of a cyano group, an electron-withdrawing substituent, into the thiophene ring is a powerful strategy for lowering both the HOMO and LUMO energy levels of the resulting polymer. This can improve air stability and alter the material's absorption spectrum.

Future efforts in this area will focus on a "materials by design" approach, where theoretical modeling and computational chemistry are used to predict the properties of novel polythiophene derivatives before their synthesis. yale.edu This includes exploring the effects of incorporating different functional groups and creating donor-acceptor systems within the polymer backbone to modulate charge mobility. researchgate.net The synthesis of block copolymers, where P3HT is combined with other polymers, offers another avenue for tuning properties. For instance, grafting flexible polymer chains onto the P3HT backbone can influence its aggregation behavior and, consequently, its optical and electronic properties. nih.govacs.org This approach can lead to materials with unique responses to stimuli, making them suitable for a range of applications. acs.org

| Design Strategy | Targeted Property | Potential Application |

| Side-Chain Functionalization | Tuning of HOMO/LUMO levels, band gap engineering | Organic photovoltaics, organic field-effect transistors rsc.org |

| Donor-Acceptor Copolymers | Enhanced charge mobility, broadened absorption | High-performance solar cells researchgate.net |

| Block Copolymers | Control over self-assembly and morphology, stimuli-responsiveness | Sensors, drug delivery nih.govacs.org |

Exploration of Emerging Applications in Smart Materials and Sensing Technologies

The unique properties of functionalized polythiophenes, including their conductivity, optical activity, and chemical tunability, make them highly promising for applications beyond traditional electronics. rsc.org These emerging applications are often in the realm of smart materials and sensing technologies. For example, the conformational changes that polythiophenes undergo in response to external stimuli, such as temperature or the presence of certain chemicals, can be harnessed for sensing applications. researchgate.net

Future research will explore the use of materials derived from this compound in a variety of advanced technologies. This includes the development of biosensors, where the polymer's interaction with biological molecules can be detected as a change in its electrical or optical properties. rsc.org The stimuli-responsive nature of some polythiophene-based materials also makes them suitable for use in drug delivery systems and molecular logic gates. nih.govacs.org Furthermore, composites of polythiophenes with other materials, such as carbon nanotubes, are being investigated for thermoelectric applications, where they can convert heat energy into electrical energy. acs.org The development of flexible and processable thermoelectric modules could open up new possibilities for energy harvesting. acs.org

| Emerging Application | Key Material Property | Future Research Direction |

| Biosensors | Biocompatibility, sensitivity to biological interactions | Development of organic electrochemical transistors (OECTs) and organic field-effect transistors (OFETs) for detecting specific biomolecules rsc.org |

| Smart Materials | Stimuli-responsiveness, tunable optical properties | Design of materials for drug delivery, molecular logic gates, and optoceutics nih.govacs.orgrsc.org |

| Thermoelectrics | Electrical conductivity, Seebeck coefficient | Fabrication of flexible and efficient thermoelectric modules using polythiophene-nanomaterial composites acs.org |

| Sensing Technologies | Response to chemical analytes | Development of sensors for toxic ions and nitroaromatics nih.govresearchgate.net |

Q & A

Q. What are the optimal synthetic routes for 3-hexylthiophene-2-carbonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of hexyl-substituted precursors with nitrile-forming reagents (e.g., KCN or CuCN). Key steps include:

- Precursor selection : Use 3-hexylthiophene derivatives with halogen or sulfur leaving groups to facilitate nucleophilic substitution .

- Catalytic optimization : Test palladium catalysts (e.g., Pd/C) for cross-coupling reactions to enhance yield .

- Temperature/pH control : Conduct trials at 60–100°C under inert atmospheres (N₂/Ar) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and nitrile integration (δ ~110–120 ppm for C≡N) .

- Elemental analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity >98% .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 223.0894) .

Q. What are the key reactivity profiles of this compound under oxidative and reductive conditions?

- Methodological Answer :

- Oxidation : React with KMnO₄ in acidic media to form sulfone derivatives; monitor via TLC to halt at intermediate sulfoxide stages if needed .

- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to an amine, but excess H₂ may saturate the thiophene ring .

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the 5-position of the thiophene ring due to electron-withdrawing nitrile directing effects .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the proposed pharmacological mechanisms of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nitrile group’s electrophilicity) and predict metabolite formation .

- Molecular docking : Simulate binding affinities with target enzymes (e.g., cyclooxygenase-2) to validate hypotheses from conflicting bioassay data .

- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to reconcile discrepancies in IC₅₀ values .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound in antimicrobial studies?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with varied alkyl chain lengths (C4–C8) and measure MIC against S. aureus and E. coli .

- QSAR modeling : Use Hansch parameters (logP, molar refractivity) to correlate hydrophobicity with biofilm inhibition efficacy .

- Crystallography : Resolve X-ray structures of target complexes (e.g., dihydrofolate reductase) to identify critical hydrogen bonds with the nitrile group .

Q. How can researchers address contradictory data on the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Isotopic labeling : Use ¹³C-labeled nitrile groups to track coupling sites via NMR .

- Competition experiments : Compare reactivity with thiophene derivatives lacking the hexyl group to isolate steric/electronic effects .

- In situ monitoring : Employ Raman spectroscopy to detect transient intermediates (e.g., Pd-π complexes) during Sonogashira reactions .

Q. What methodologies are recommended for studying the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Photolysis : Expose to UV light (254 nm) in aqueous solutions and analyze degradation products via LC-MS .

- Hydrolytic stability : Incubate at pH 2–12 for 48 hours; quantify intact compound using GC-FID .

- Microbial degradation : Use soil slurry assays with LC-MS/MS to identify metabolites (e.g., hexanoic acid derivatives) .

Data Analysis & Troubleshooting

Q. How should researchers validate conflicting results in the cytotoxicity profiles of this compound analogs?

- Methodological Answer :

- Dose-response curves : Repeat assays with 8-point dilutions (0.1–100 μM) to confirm IC₅₀ trends .

- Orthogonal assays : Compare MTT, ATP-lite, and caspase-3 activation results to rule out assay-specific artifacts .

- Cell line panels : Test across multiple lines (e.g., HEK293, HepG2) to assess tissue-specific toxicity .

Q. What statistical approaches are suitable for analyzing variability in synthetic yield data for this compound?

- Methodological Answer :

- ANOVA : Evaluate the impact of catalysts, solvents, and temperatures on yield variability across triplicate runs .

- Design of Experiments (DoE) : Apply factorial designs to optimize interdependent parameters (e.g., time vs. temperature) .

- Multivariate regression : Identify outliers in datasets with >10% yield deviation using Cook’s distance analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.